N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide
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Overview
Description
This compound appears to contain a furan ring, a trifluoroethyl group, and an oxalamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The trifluoroethyl group is a fluorinated alkyl group, which is often used in pharmaceuticals due to its ability to improve drug properties . Oxalamide is a functional group containing a carbonyl group flanked by two amide groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the trifluoroethyl group, and the oxalamide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, the trifluoroethyl group, and the oxalamide group. Furan rings can undergo reactions such as electrophilic substitution and oxidation . Trifluoroethyl groups can participate in various reactions, including nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroethyl group could increase its lipophilicity, which could influence its solubility and permeability .Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O4/c12-11(13,14)6-16-10(19)9(18)15-3-1-8(17)7-2-4-20-5-7/h2,4-5,8,17H,1,3,6H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBASQNSKSHYQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CCNC(=O)C(=O)NCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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